(1H-indol-3-yl)methanamine hydrochloride
Overview
Description
“(1H-Indol-3-yl)methanamine” is an indolic Tryptophan-derived metabolite with antifungal defense properties against Arabidopsis mlo2 mutant . It’s hydrochloride form has a molecular formula of C9H11ClN2 and a molecular weight of 182.65 g/mol .
Molecular Structure Analysis
The molecular structure of “(1H-indol-3-yl)methanamine hydrochloride” consists of a central indole ring attached to a methanamine group . The indole ring is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Physical And Chemical Properties Analysis
“(1H-indol-3-yl)methanamine hydrochloride” is a solid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Synthesis Techniques
(1H-indol-3-yl)methanamine hydrochloride, also known as 3-indolyl-methanamine, is involved in various synthesis techniques. For instance, efficient synthesis of 3-indolyl-methanamines from indoles, aldehydes, and nitrobenzenes using indium in aqueous HCl at room temperature has been developed, showing excellent yields within a short period (B. Das et al., 2013). Another approach includes the condensation of either (1H-indol-4-yl)methanamine or 2-(1H-Indol-1-yl)ethanamine with α-ketoamides, enabling access to underexplored indole core structures (Heike Schönherr & J. L. Leighton, 2012).
Novel Synthesis Methods
Researchers have reported novel synthesis methods towards benzofuran-2-yl-methanamine and indol-2-yl-methanamine derivatives. These methods use ortho-methoxy and ortho-nitro substituted phenylacetic acids as starting materials, offering a straightforward procedure for generating a variety of substituted compounds (Joachim Schlosser et al., 2015).
Applications in Medicinal Chemistry
Indole-based small molecules, including derivatives of 1H-indol-3-yl methanamine, have been synthesized and characterized for potential applications as anticancer agents. These compounds were evaluated for cytotoxic effects on human cancer cell lines and showed promising results (Naveen Panathur et al., 2013).
Role in Pharmacological Properties
The compound (2,3-dihydro-1H-indol-5-ylmethyl)amine, a derivative of 1H-indol-3-yl methanamine, has been synthesized and identified as a convenient intermediate for various disubstituted 1-(indolin-5-yl)methanamines. These substances may have useful pharmacological properties (V. A. Ogurtsov & O. Rakitin, 2021).
Safety And Hazards
This compound is not intended for human or veterinary use. It’s classified as Acute Tox. 3 Oral, indicating it’s harmful if swallowed . Other hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Appropriate safety measures should be taken when handling this compound .
Future Directions
The future directions for research on “(1H-indol-3-yl)methanamine hydrochloride” and similar compounds are vast. Given its antifungal properties, it could be further investigated for potential applications in agriculture or medicine . Additionally, the chemical reactivity of the indole ring system makes it a promising scaffold for the development of new synthetic methodologies .
properties
IUPAC Name |
1H-indol-3-ylmethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2.ClH/c10-5-7-6-11-9-4-2-1-3-8(7)9;/h1-4,6,11H,5,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWCWBKBWLNFCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-indol-3-yl)methanamine hydrochloride | |
CAS RN |
1266692-14-1 | |
Record name | (1H-indol-3-yl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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